
Salirasib
Übersicht
Beschreibung
Es wurde auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, insbesondere bei RAS-positiven Tumoren . Salirasib ahmt das c-terminale Farnesylcystein nach, das allen RAS-Isoformen gemeinsam ist, und konkurriert mit farnesyliertem RAS um Bindungsstellen an der Plasmamembran, was zur Degradation von aktivem zytoplasmatischem RAS führt .
Herstellungsmethoden
This compound kann über verschiedene Synthesewege synthetisiert werden. Eine gängige Methode beinhaltet die Herstellung von Farnesylthiosalicylsäure durch Umsetzung von Farnesylchlorid mit Thiosalicylsäure in Gegenwart einer Base . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines organischen Lösungsmittels wie Dichlormethan und einer Base wie Triethylamin. Die Reaktion wird bei Raumtemperatur durchgeführt, und das Produkt wird durch Umkristallisation oder Chromatographie gereinigt .
Wissenschaftliche Forschungsanwendungen
In der Chemie wird es als Werkzeug verwendet, um den RAS-Signalweg und seine Rolle bei der Zellproliferation, Differenzierung und Apoptose zu untersuchen . In der Biologie wurde gezeigt, dass Salirasib das Wachstum und die Migration von Tumorzellen in vitro und in vivo hemmt, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht . In der Medizin wurde this compound in klinischen Studien zur Behandlung verschiedener Krebsarten getestet, darunter nicht-kleinzelliges Lungenkarzinom und Pankreaskarzinom . In der Industrie wird this compound bei der Entwicklung gezielter Therapien zur Krebsbehandlung eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es alle Isoformen von RAS von Membranbindungsstellen löst, wodurch das Wachstum von RAS-gesteuerten Krebszellen gehemmt wird . Zu den molekularen Zielstrukturen von this compound gehören die RAS-Proteine, die wichtige nachgeschaltete Effektoren des epidermalen Wachstumsfaktor-Signalwegs sind . Durch Blockieren der Membranassoziation von RAS-Proteinen verhindert this compound die Aktivierung des RAS-Signalwegs, was zur Hemmung der Zellproliferation und Induktion von Apoptose führt .
Wirkmechanismus
Target of Action
Salirasib, also known as S-trans, trans-farnesylthiosalicylic acid (FTS), primarily targets the RAS proteins . RAS proteins, including the isoforms KRAS, HRAS, and NRAS, are key downstream effectors of the epidermal growth factor (EGF) signaling pathway . They play crucial roles in regulating physiological cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound acts as an oral RAS inhibitor that competitively blocks the membrane association of RAS proteins . It mimics the c-terminal farnesyl cysteine, which is common to all RAS isoforms, and competes with farnesylated RAS for putative-binding sites on the plasma membrane . This leads to the degradation of active cytoplasmic RAS , thereby inhibiting RAS-dependent cell growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAS signaling pathway . By inhibiting RAS proteins, this compound disrupts the normal functioning of this pathway, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis . The drug’s suppressive effects on growth and migration of proliferating tumor cells have been observed in in vitro and in vivo models, including human glioblastoma .
Pharmacokinetics
In a clinical trial, this compound was administered orally at doses ranging from 100 mg to 1000 mg twice daily for 21 days in a 28-day regimen . The pharmacokinetics of this compound was evaluated on days 1 and 21 . The maximum concentration (Cmax) and the area under the curve (AUC inf) were maximal at 800 mg . No dose-limiting toxicity (DLT) was observed in any dosing group .
Result of Action
The administration of this compound results in a significant decrease in tumor growth rate . In a clinical trial involving Japanese patients with relapsed/refractory solid tumors, patients with KRAS mutations showed a median progression-free survival of 227 days . The drug was found to be safe and well-tolerated, with the most frequently observed adverse events being gastrointestinal disturbances, including diarrhea, abdominal pain, and nausea .
Action Environment
The efficacy and safety of this compound have been evaluated in various environments, including in vitro models, in vivo models, and clinical trials . The drug’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of other drugs, the patient’s health status, and the specific characteristics of the tumor cells.
Vorbereitungsmethoden
Salirasib can be synthesized through various synthetic routes. One common method involves the preparation of farnesyl thiosalicylic acid by reacting farnesyl chloride with thiosalicylic acid in the presence of a base . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Salirasib unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder Thioethern führen kann .
Vergleich Mit ähnlichen Verbindungen
Salirasib ist unter den RAS-Inhibitoren einzigartig durch seine Fähigkeit, alle Isoformen von RAS von Membranbindungsstellen zu lösen . Andere ähnliche Verbindungen umfassen Farnesyltransferase-Inhibitoren, die die Farnesylierung von RAS-Proteinen blockieren, sie aber nicht von der Membran lösen . Dies macht this compound effektiver bei der Hemmung des RAS-Signalwegs und der Verhinderung des Wachstums von RAS-gesteuerten Krebszellen . Andere ähnliche Verbindungen umfassen Sotorasib, das gezielt die KRAS G12C-Mutation angreift, und Tipifarnib, das die Farnesyltransferase hemmt .
Biologische Aktivität
Salirasib, also known as S-trans, trans-farnesylthiosalicylic acid (FTS), is a synthetic derivative of thiosalicylic acid that has garnered attention for its potential therapeutic applications, particularly in oncology. Its primary mechanism involves the inhibition of Ras protein activation, which is frequently implicated in various cancers due to its role in cell signaling pathways that regulate growth and survival.
This compound functions primarily by disrupting the farnesylation of Ras proteins, which is essential for their localization and activity at the plasma membrane. This disruption leads to the inhibition of downstream signaling pathways associated with cell proliferation and survival. Specifically, this compound competes with the farnesylcysteine motif necessary for Ras membrane anchoring, effectively reducing its activity in cellular systems .
1. Induction of Apoptosis
Research has demonstrated that this compound can sensitize cancer cells to apoptosis, particularly in hepatocellular carcinoma (HCC) cells. A study indicated that when HCC cells were pretreated with this compound and subsequently exposed to TRAIL (TNF-related apoptosis-inducing ligand), there was a significant increase in apoptotic markers such as caspase-3/7 activity. This sensitization effect was observed across multiple HCC cell lines, including HepG2, Hep3B, and Huh7 .
2. Impact on Survivin Expression
This compound has been shown to downregulate survivin, an inhibitor of apoptosis that is often overexpressed in cancer cells. The reduction in survivin levels correlates with enhanced apoptosis in this compound-treated cells. Specifically, after 48 hours of treatment with 150 µM this compound, survivin mRNA levels decreased by 60%, 70%, and 45% in HepG2, Hep3B, and Huh7 cells respectively .
Table 1: Effects of this compound on Apoptosis Induction
Cell Line | Caspase-3/7 Activity (Fold Increase) | Survivin mRNA Reduction (%) |
---|---|---|
HepG2 | 9.0 | 60 |
Hep3B | 8.5 | 70 |
Huh7 | 5.5 | 45 |
This table summarizes the findings from experiments assessing the apoptotic effects of this compound on different HCC cell lines.
Clinical Studies
A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with relapsed or refractory hematological malignancies. The results indicated that this compound was well tolerated among participants and exhibited modest anti-tumor activity. Notably, the study highlighted that while this compound's direct inhibition of Ras-mediated growth was significant, further research is necessary to optimize its application in clinical settings .
Eigenschaften
IUPAC Name |
2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUILNKCFCLNXOK-CFBAGHHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)O)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025654 | |
Record name | 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162520-00-5 | |
Record name | Farnesylthiosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162520-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salirasib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162520005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salirasib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12681 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salirasib | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALIRASIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZH0OM550M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.